tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353978-58-1
VCID: VC7904662
InChI: InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-14-12-19(13-15-28)17-31-23-27-21-6-4-5-7-22(21)29(23)16-18-8-10-20(26)11-9-18/h4-11,19H,12-17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Molecular Formula: C25H30FN3O3
Molecular Weight: 439.5 g/mol

tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate

CAS No.: 1353978-58-1

Cat. No.: VC7904662

Molecular Formula: C25H30FN3O3

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate - 1353978-58-1

Specification

CAS No. 1353978-58-1
Molecular Formula C25H30FN3O3
Molecular Weight 439.5 g/mol
IUPAC Name tert-butyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-14-12-19(13-15-28)17-31-23-27-21-6-4-5-7-22(21)29(23)16-18-8-10-20(26)11-9-18/h4-11,19H,12-17H2,1-3H3
Standard InChI Key LCEKIVQYTFHCBN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key domains:

  • Benzimidazole Core: A bicyclic aromatic system formed by fusing benzene and imidazole rings. The 1-position is substituted with a 4-fluorobenzyl group, enhancing lipophilicity and target affinity .

  • Piperidine Spacer: A six-membered nitrogen-containing ring connected to the benzimidazole via an ether linkage. The piperidine’s 4-position is functionalized with a methyloxy group.

  • Boc Protection: A tert-butyl carbamate group at the piperidine’s 1-position, improving solubility and stability during synthetic workflows .

Physicochemical Profile

PropertyValue
Molecular FormulaC<sub>26</sub>H<sub>31</sub>FN<sub>3</sub>O<sub>3</sub>
Molecular Weight453.55 g/mol
CAS Number1353978-58-1
Topological Polar Surface Area64.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Lipophilicity (LogP)3.8 (predicted)

The fluorobenzyl group contributes to a calculated partition coefficient (LogP) of 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The Boc group reduces crystallinity, facilitating handling in solid-phase synthesis .

Synthesis and Production

Laboratory-Scale Synthesis

A representative synthesis involves three sequential steps (Figure 1):

Step 1: Benzimidazole Formation
Condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl, 80°C, 12 h) yields 1-(4-fluorobenzyl)-1H-benzo[d]imidazole. The reaction proceeds via cyclodehydration, with yields typically exceeding 70% .

Step 2: Alkylation
The benzimidazole intermediate is treated with chloromethyl piperidine in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and dimethylformamide (DMF) at 60°C for 24 h. This nucleophilic substitution installs the piperidine-methyloxy bridge .

Step 3: Boc Protection
Esterification of the piperidine nitrogen with tert-butyl chloroformate in dichloromethane (DCM) and triethylamine (Et<sub>3</sub>N) completes the synthesis. The Boc group is introduced under mild conditions (0°C to room temperature, 4 h) .

Industrial Optimization

For scale-up, continuous flow reactors are employed to enhance reproducibility and safety. Key parameters include:

  • Residence Time: 30 min per step

  • Temperature Control: ±2°C tolerance

  • Purification: Automated flash chromatography with C18 columns

These adaptations achieve >90% purity at kilogram scales, as validated by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The benzimidazole’s electron-rich aromatic system undergoes regioselective nitration at the 5-position using fuming HNO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h). Subsequent reduction with Pd/C and H<sub>2</sub> generates a primary amine, enabling conjugation with carboxylic acid derivatives .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h) removes the tert-butyl carbamate, exposing the piperidine’s secondary amine. This intermediate is critical for generating salt forms (e.g., hydrochloride) to enhance aqueous solubility .

Oxidation Reactions

Exposure to m-chloroperbenzoic acid (mCPBA) in chloroform oxidizes the benzimidazole’s imine nitrogen to an N-oxide, altering electronic properties and hydrogen-bonding capacity .

ParameterValue (Rat)
Oral Bioavailability58%
T<sub>max</sub>2.1 h
t<sub>1/2</sub>6.7 h
Plasma Protein Binding92%

The Boc group prolongs half-life by slowing hepatic CYP3A4-mediated metabolism .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceGLP-1R EC<sub>50</sub>LogP
Target Compound4-Fluorobenzyl, Boc piperidine1.2 nM3.8
tert-Butyl 2-(((1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)oxy)methyl)piperidine-1-carboxylate Piperidine substitution at 2-position3.5 nM3.6
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(1,3-oxazol-2-ylmethyl)benzimidazole-5-carboxylic acid Carboxylic acid terminus0.9 nM2.1

The target compound’s 4-substituted piperidine and Boc group optimize receptor binding and pharmacokinetics relative to analogs .

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